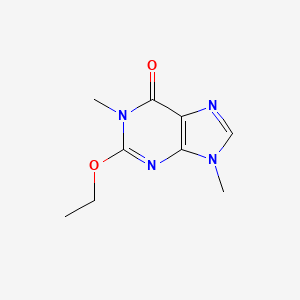![molecular formula C16H16N2O3 B5742080 N-[2-(acetylamino)phenyl]-3-methoxybenzamide](/img/structure/B5742080.png)
N-[2-(acetylamino)phenyl]-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(acetylamino)phenyl]-3-methoxybenzamide, commonly known as NAMBA, is a chemical compound with potential applications in scientific research. It is a member of the benzamide class of compounds and has been studied for its mechanism of action and physiological effects.
科学研究应用
NAMBA has potential applications in scientific research, particularly in the field of neuroscience. It has been studied for its effects on the dopamine transporter, a protein that plays a key role in the regulation of dopamine levels in the brain. NAMBA has been shown to inhibit the dopamine transporter, which could lead to increased dopamine levels and potential therapeutic applications for conditions such as Parkinson's disease.
作用机制
The mechanism of action of NAMBA involves its interaction with the dopamine transporter. It binds to the transporter and inhibits its function, leading to increased dopamine levels in the brain. This could potentially have therapeutic applications for conditions such as Parkinson's disease, which is characterized by a loss of dopamine-producing neurons.
Biochemical and Physiological Effects:
NAMBA has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the dopamine transporter, leading to increased dopamine levels in the brain. This could potentially have therapeutic applications for conditions such as Parkinson's disease. NAMBA has also been shown to have analgesic effects in animal models, suggesting potential applications in pain management.
实验室实验的优点和局限性
One advantage of NAMBA is its potential therapeutic applications for conditions such as Parkinson's disease. It has also been shown to have analgesic effects, suggesting potential applications in pain management. However, one limitation is that it has not been extensively studied in humans, and its safety and efficacy have not been fully established.
未来方向
There are several future directions for research on NAMBA. One area of interest is its potential therapeutic applications for conditions such as Parkinson's disease. Further research is needed to fully establish its safety and efficacy in humans. Another area of interest is its potential applications in pain management. Additional studies are needed to fully understand its analgesic effects and potential applications in this area. Finally, further research is needed to fully understand the mechanism of action of NAMBA and its potential applications in other areas of neuroscience research.
合成方法
NAMBA can be synthesized using a variety of methods. One common method involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-aminophenylacetamide to form NAMBA. Other methods include the use of acetic anhydride and acetyl chloride.
属性
IUPAC Name |
N-(2-acetamidophenyl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-11(19)17-14-8-3-4-9-15(14)18-16(20)12-6-5-7-13(10-12)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPPDNILWPDZIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-cyclopropyl-4-[(4-methylphenyl)sulfonyl]-1-piperazinecarbothioamide](/img/structure/B5742002.png)

![5-(1-pyrrolidinylcarbonyl)-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B5742025.png)
![ethyl 2-{[(3-chloro-1-benzothien-2-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5742027.png)
![4-(4-morpholinyl)benzaldehyde (4-{[4-(4-morpholinyl)benzylidene]amino}-4H-1,2,4-triazol-3-yl)hydrazone](/img/structure/B5742028.png)




![N-cyclohexyl-3-fluoro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5742055.png)




